Cas no 17553-89-8 ((R)-(-)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione)

17553-89-8 structure
Nome del prodotto:(R)-(-)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione
Numero CAS:17553-89-8
MF:C10H12O2
MW:164.201083183289
MDL:MFCD08235115
CID:122402
PubChem ID:87561501
(R)-(-)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- (R)-7a-methyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione
- (R)-(-)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione
- (7AR)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
- 1H-Indene-1,5(6H)-dione,2,3,7,7a-tetrahydro-7a-methyl-, (7aR)-
- NULL
- (-)-(7aR)-7a-methyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione
- (-)-Hajos-Parrish Ketone
- (7aR)-7a-methyl-2,3,5,6,7,7a-hexahydro-1H-indene-1,5-dione
- (7ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-
- (R)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
- Parrish ketone
- HAJOS-PARRISH KETONE, (R)-(-)-ISOMER
- (R)-(-)-7a-Methyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione
- (S)-(3-Acetyl-Triphenylphosphoranylidene)-4-Phenyl-Oxazolidin-2-One
- (7aR)-7a-methyl-2,3,6,7-tetrahydroindene-1,5-dione
- (?)-Hajos-Parrish ketone
- 5866AD
- FCH836039
- TZ001110
- ZB007878
- OR315235
- I1
- A881567
- 1H-Indene-1,5(6H)-dione, 2,3,7,7a-tetrahydro-7a-methyl-, (7aR)-
- DTXSID60353140
- 17553-89-8
- W12590
- SCHEMBL2549760
- MFCD08235115
- (7aR)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione; Hajos-Parrish ketone, (R)-( )-isomer
- (R)-2,3,7,7a-tetrahydro-7a-methyl-1H-Indene-1,5(6H)-dione
- A1-51066
- CS-0038755
- AKOS006281869
- AKOS015840289
- SB34287
- AS-71557
- FNYAZSZTENLTRT-SNVBAGLBSA-N
-
- MDL: MFCD08235115
- Inchi: 1S/C10H12O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h6H,2-5H2,1H3/t10-/m1/s1
- Chiave InChI: FNYAZSZTENLTRT-SNVBAGLBSA-N
- Sorrisi: O=C1C([H])([H])C([H])([H])C2=C([H])C(C([H])([H])C([H])([H])[C@]21C([H])([H])[H])=O
Proprietà calcolate
- Massa esatta: 164.08400
- Massa monoisotopica: 164.083729621g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 288
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 34.1
- XLogP3: 0.3
Proprietà sperimentali
- Densità: 1.13
- Punto di fusione: 57.0 to 61.0 deg-C
- Punto di ebollizione: 310.6°C at 760 mmHg
- Punto di infiammabilità: 116.2°C
- Indice di rifrazione: 1.524
- PSA: 34.14000
- LogP: 1.64490
(R)-(-)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | T296003-100mg |
(R)-(-)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione |
17553-89-8 | 100mg |
$ 80.00 | 2022-06-02 | ||
Alichem | A079000256-5g |
(R)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione |
17553-89-8 | 95% | 5g |
553.72 USD | 2021-06-15 | |
TRC | T296003-50mg |
(R)-(-)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione |
17553-89-8 | 50mg |
$ 65.00 | 2022-06-02 | ||
eNovation Chemicals LLC | K05365-250mg |
(R)-7a-methyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione |
17553-89-8 | >95% | 250mg |
$495 | 2024-06-05 | |
eNovation Chemicals LLC | K05365-1g |
(R)-7a-methyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione |
17553-89-8 | >95% | 1g |
$1250 | 2024-06-05 | |
eNovation Chemicals LLC | Y1129006-1g |
(R)-7a-Methyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione |
17553-89-8 | 95% | 1g |
$285 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0703-1g |
(R)-(-)-7a-Methyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione |
17553-89-8 | 96% | 1g |
1679.12CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0703-500mg |
(R)-7a-Methyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione |
17553-89-8 | 96% | 500mg |
¥1731.3 | 2025-01-21 | |
A2B Chem LLC | AA94422-250mg |
(R)-(-)-2,3,7,7A-Tetrahydro-7a-methyl-1h-indene-1,5(6h)-dione |
17553-89-8 | >98.0%(GC) | 250mg |
$124.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1129006-25g |
(R)-7a-Methyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione |
17553-89-8 | 95% | 25g |
$4470 | 2025-03-01 |
(R)-(-)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione Letteratura correlata
-
Aki Kohyama,Aya Shiuchi,Yue Zhou,Masaru Tanioka,Kenji Sugimoto,Hiroaki Sakurai,Yuji Matsuya Org. Biomol. Chem. 2023 21 4656
17553-89-8 ((R)-(-)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione) Prodotti correlati
- 21800-83-9(D-Ethyl Gonendione)
- 63-05-8(Androstenedione)
- 32388-55-9(Acetylcedrene (~80%))
- 382-45-6(Adrenosterone)
- 43052-87-5(a-Damascone (>90%))
- 57-83-0(Progesterone)
- 601-57-0(Δ4-Cholesten-3-one)
- 734-32-7(19-Norandrostenedione)
- 56720-98-0(ethyl 2-(1-phenylethyl)aminoacetate)
- 52147-11-2(2-(methylsulfanyl)-3,4-dihydroquinazoline hydroiodide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:17553-89-8)(R)-(-)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione

Purezza:99%
Quantità:5g
Prezzo ($):1078.0